molecular formula C10H8N2 B1598107 2-methyl-1H-indole-3-carbonitrile CAS No. 51072-83-4

2-methyl-1H-indole-3-carbonitrile

Cat. No. B1598107
CAS RN: 51072-83-4
M. Wt: 156.18 g/mol
InChI Key: ZFFATLKERBHVHQ-UHFFFAOYSA-N
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Description

“2-methyl-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . The IUPAC name for this compound is 2-methyl-1H-indole-3-carbonitrile .


Synthesis Analysis

The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .


Molecular Structure Analysis

The molecular structure of 2-methyl-1H-indole-3-carbonitrile can be represented by the InChI code: 1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3 .


Chemical Reactions Analysis

Indole derivatives, such as 2-methyl-1H-indole-3-carbonitrile, are known to participate in various chemical reactions. For instance, they have been used in multicomponent reactions (MCRs) to synthesize complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Physical And Chemical Properties Analysis

2-methyl-1H-indole-3-carbonitrile is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives

    • Field : Chemistry
    • Application : This research involves the synthesis of a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives .
    • Method : The method involves using commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
    • Results : The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives, including 2-methyl-1H-indole-3-carbonitrile, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : The method involves synthesizing a variety of indole derivatives and testing them for various biological activities .
    • Results : The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthesis Reagent for Preparation of Biologically Active Indoles

    • Field : Biochemistry
    • Application : Indole-3-carbonitrile is used as a synthesis reagent for preparation of biologically active indoles, inhibitors of glycogen synthase kinase 3β (GSK-3), indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors and HIV-1 integrase inhibitors .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Multicomponent Reactions with 1H-Indole-3-Carbaldehyde Derivatives

    • Field : Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives, which include 2-methyl-1H-indole-3-carbonitrile, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
    • Method : These compounds are used in inherently sustainable multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Results : This method is generally high-yielding, operationally friendly, time- and cost-effective . It provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
  • Synthesis of Biologically Active Compounds

    • Field : Biochemistry
    • Application : Indole derivatives, including 2-methyl-1H-indole-3-carbonitrile, are found in many synthetic drug molecules and bind with high affinity to multiple receptors, making them helpful in developing new useful derivatives .
    • Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthesis of Imidazole Containing Compounds

    • Field : Pharmacology
    • Application : The derivatives of 1, 3-diazole, which can be synthesized from 2-methyl-1H-indole-3-carbonitrile, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of 2-Substituted Indoles

    • Field : Organic Chemistry
    • Application : 2-methyl-1H-indole-3-carbonitrile can be used as a starting material in the synthesis of 2-substituted indoles . These compounds are important in medicinal chemistry due to their presence in a number of natural products and pharmaceuticals .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Indole Alkaloids

    • Field : Medicinal Chemistry
    • Application : Indole derivatives, including 2-methyl-1H-indole-3-carbonitrile, are found in many natural products like indole alkaloids . These compounds have a wide range of biological activities and are of interest in drug discovery .
    • Method : The method involves synthesizing a variety of indole derivatives and testing them for various biological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthesis of 1,3-Diazole Derivatives

    • Field : Pharmacology
    • Application : The derivatives of 1,3-diazole, which can be synthesized from 2-methyl-1H-indole-3-carbonitrile, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety information available indicates that 2-methyl-1H-indole-3-carbonitrile may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Indole derivatives, such as 2-methyl-1H-indole-3-carbonitrile, have diverse biological activities and hold immense potential for further exploration for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

properties

IUPAC Name

2-methyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFATLKERBHVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372917
Record name 2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-indole-3-carbonitrile

CAS RN

51072-83-4
Record name 2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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